4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-carbamoylphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-13-8-10(5-6-12(13)15(18)19)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYJFNRWMDNXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689875 | |
| Record name | 3'-Carbamoyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-28-4 | |
| Record name | 3'-Carbamoyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 3 Aminocarbonylphenyl 2 Methoxybenzoic Acid
Retrosynthetic Analysis of the 4-(3-Aminocarbonylphenyl)-2-methoxybenzoic Acid Scaffold
A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is at the C-C bond between the two aromatic rings. This approach simplifies the synthesis into the preparation of two key intermediates: a substituted 2-methoxybenzoic acid derivative and a 3-aminocarbonylphenyl derivative. This disconnection leads to two plausible synthetic precursors: 4-bromo-2-methoxybenzoic acid and 3-(aminocarbonyl)phenylboronic acid. The forward synthesis would then involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired biaryl structure.
This strategy is advantageous as it allows for the separate, controlled synthesis of each functionalized ring, which can then be coupled in a final, high-yielding step.
Synthesis of the 2-Methoxybenzoic Acid Core and its Precursors
The 2-methoxybenzoic acid core, specifically 4-bromo-2-methoxybenzoic acid, serves as a crucial building block in the synthesis of the target molecule. chemimpex.com This section details the methods for its preparation.
Functional Group Interconversions for Carboxylic Acid Formation
The carboxylic acid group on the 2-methoxybenzoic acid core can be introduced through various standard synthetic transformations. One common method is the oxidation of a corresponding methyl group. For instance, a precursor like 4-bromo-2-methylanisole (B88804) could be oxidized using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO4) to yield the carboxylic acid.
Another approach involves the hydrolysis of a nitrile. A 4-bromo-2-methoxybenzonitrile (B1291993) precursor can be subjected to acidic or basic hydrolysis to furnish the desired carboxylic acid.
Regioselective Methoxy (B1213986) Group Installation on Aromatic Rings
The regioselective installation of the methoxy group at the C2 position is critical. Starting from a commercially available precursor like 4-bromosalicylic acid, the hydroxyl group can be methylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This reaction proceeds via a Williamson ether synthesis.
Construction of the 3-Aminocarbonylphenyl Moiety
The 3-aminocarbonylphenyl moiety, in the form of 3-(aminocarbonyl)phenylboronic acid, is the second key intermediate required for the Suzuki-Miyaura coupling. samaterials.com
Amide Bond Formation via Coupling Reagents
The formation of the amide group is a critical step. Starting from 3-carboxy-phenylboronic acid, the amide can be formed by activating the carboxylic acid with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of ammonia (B1221849) or a protected form of ammonia.
Alternatively, the carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, which then readily reacts with ammonia to form the amide.
Introduction of the Aminocarbonyl Group
An alternative route to the 3-aminocarbonylphenyl moiety starts from 3-nitrobromobenzene. google.com The nitro group can be reduced to an amine, for example, using tin(II) chloride or catalytic hydrogenation. The resulting 3-aminobromobenzene can then be converted to the corresponding boronic acid. Finally, the amino group can be acylated to form the desired aminocarbonyl group.
A more direct approach involves the use of 3-aminophenylboronic acid, which can be acylated to introduce the aminocarbonyl functionality. nih.gov
Strategies for Biaryl Coupling at the 4-Position of 2-Methoxybenzoic Acid
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are the most prevalent and well-established methods for constructing biaryl bonds with high efficiency and functional group tolerance. libretexts.orgwikipedia.org The Suzuki-Miyaura reaction, in particular, stands out as a powerful and versatile tool for this purpose. wikipedia.org
The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of synthesizing the target molecule, the Suzuki-Miyaura reaction would involve the coupling of a 4-halo-2-methoxybenzoic acid derivative (such as methyl 4-bromo-2-methoxybenzoate) with (3-aminocarbonyl)phenylboronic acid. The halide is typically bromine or iodine for optimal reactivity. wikipedia.org
The selection of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands have been shown to be particularly effective. researchgate.net
| Parameter | Examples | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Catalyst precursor |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes catalyst, promotes reaction steps |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/Water, Toluene/Water, DMF | Solubilizes reactants and reagents |
| Temperature | 60-110 °C | Provides energy to overcome activation barriers |
While the Heck reaction is another important palladium-catalyzed method for C-C bond formation, it typically involves the coupling of an aryl halide with an alkene. For the synthesis of this specific biaryl structure, the Suzuki-Miyaura reaction is generally the more direct and preferred approach.
Direct Arylation Methods
Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners (e.g., as a boronic acid). In this approach, a C-H bond on one aromatic ring is directly coupled with an aryl halide.
For the synthesis of this compound, this strategy could theoretically involve the direct coupling of 2-methoxybenzoic acid with 3-bromobenzamide. The carboxylic acid group in 2-methoxybenzoic acid can act as a directing group, guiding the palladium catalyst to activate the C-H bond at the ortho position (relative to the carboxyl group), which is the 4-position of the benzene (B151609) ring. However, achieving high regioselectivity can be challenging, and these methods are often still under development to match the reliability of traditional cross-coupling reactions for complex substrates.
Development and Optimization of Synthetic Routes for this compound
A plausible and efficient synthetic route commences with the esterification of 4-bromo-2-methoxybenzoic acid to its methyl ester. This protection step prevents potential side reactions involving the acidic carboxylic acid proton under the basic conditions of the subsequent coupling reaction.
The core of the synthesis is the Suzuki-Miyaura coupling of methyl 4-bromo-2-methoxybenzoate with (3-aminocarbonyl)phenylboronic acid. Optimization of this step is crucial for achieving a high yield and purity of the biaryl product. Key parameters for optimization include the catalyst-to-ligand ratio, the choice and amount of base, the solvent system, and the reaction temperature. High-throughput experimentation can be employed to rapidly screen various combinations of these parameters. The final step involves the hydrolysis of the methyl ester under basic or acidic conditions to yield the final product, this compound.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | Moderate |
| 2 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 3 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 110 | Good |
Enantioselective Synthesis Approaches (if applicable to chiral analogs)
The target molecule, this compound, is achiral and does not exist as enantiomers. However, if chiral analogs were to be synthesized—for instance, by introducing substituents that create atropisomerism (chirality arising from restricted rotation around a single bond)—enantioselective methods would be necessary.
Atropisomerism can occur in biaryl systems with bulky substituents ortho to the biaryl axis, which hinder free rotation. Asymmetric Suzuki-Miyaura coupling, employing chiral phosphine ligands, is a primary strategy for the enantioselective synthesis of such axially chiral biaryls. researchgate.net These chiral ligands coordinate to the palladium center, creating a chiral environment that can favor the formation of one atropisomer over the other during the reductive elimination step. nih.govnih.gov The development of such a synthesis would require careful design of the chiral ligand to effectively control the stereochemical outcome.
Scale-Up Considerations for Laboratory Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger, pilot-plant or industrial scale introduces several challenges. For the Suzuki-Miyaura coupling step, key considerations include:
Catalyst Loading: Minimizing the amount of the expensive palladium catalyst (often reported in mol % or ppm) is crucial for cost-effectiveness. acs.org This often requires extensive optimization of reaction conditions to maintain high yields with lower catalyst loadings.
Reagent Costs: The cost and availability of starting materials, particularly the boronic acid and the palladium catalyst/ligand system, become significant factors.
Process Safety: The exothermic nature of the reaction, potential for pressure buildup, and the handling of flammable solvents must be carefully managed.
Work-up and Purification: Crystallization is preferred over chromatography for purification on a large scale due to cost and efficiency. Developing a robust crystallization procedure is essential.
Impurity Profile: A critical concern in pharmaceutical synthesis is the removal of residual palladium from the final active pharmaceutical ingredient (API). matthey.comsi-novations.comresearchgate.net Regulatory bodies like the FDA impose strict limits on heavy metal impurities (typically ≤10 ppm). researchgate.net This necessitates the implementation of specific palladium scavenging techniques, such as treatment with specialized scavengers (e.g., thiol-functionalized silica) or multiple crystallizations to ensure the final product meets purity standards. matthey.comacs.orgbiotage.com
Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Aminocarbonylphenyl 2 Methoxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete assignment of the proton and carbon frameworks of 4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet | 1H |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | 7H |
| Amine Protons (-CONH₂) | 7.0 - 8.0 | Broad Singlets | 2H |
| Methoxy (B1213986) Protons (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Carbon (-COOH) | 165 - 175 |
| Amide Carbon (-CONH₂) | 165 - 175 |
| Aromatic Carbons | 110 - 160 |
| Methoxy Carbon (-OCH₃) | 55 - 65 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings, allowing for the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the two phenyl rings and confirming the positions of the substituents. For instance, correlations between the methoxy protons and the adjacent aromatic carbons would confirm the position of the -OCH₃ group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups.
Predicted FTIR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| N-H (Amide) | 3100 - 3500 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Methoxy) | 2850 - 2960 | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching |
| C=O (Amide I) | 1630 - 1680 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Methoxy/Acid) | 1200 - 1300 | Stretching |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds.
Predicted Raman Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=C (Aromatic) | 1580 - 1620 | Ring Stretching |
| C-C (Aromatic) | 1000 - 1100 | Ring Breathing |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, crucial information about its elemental composition and connectivity can be obtained.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of the compound, allowing for the confident assignment of its elemental formula. For a neutral molecule with the formula C₁₅H₁₃NO₄, the theoretical exact mass can be calculated. When analyzed, typically via electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
The high mass accuracy of HRMS (typically <5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.
Table 1: Theoretical HRMS Data for C₁₅H₁₃NO₄
| Ion Type | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₄NO₄⁺ | 272.0917 |
| [M-H]⁻ | C₁₅H₁₂NO₄⁻ | 270.0772 |
This interactive table presents the predicted exact masses for common adducts of this compound.
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 272.0917) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, revealing the connectivity of the atoms.
For this compound, fragmentation would likely occur at the most labile bonds, such as the carboxylic acid, amide, and ether linkages, as well as the C-C bond between the two phenyl rings. Collision-induced dissociation (CID) would likely produce a series of characteristic neutral losses and fragment ions.
Table 2: Predicted MS/MS Fragmentation of [C₁₅H₁₄NO₄]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Structural Origin of Loss |
|---|---|---|---|
| 272.09 | 255.09 | NH₃ (17.03) | Loss of ammonia (B1221849) from aminocarbonyl group |
| 272.09 | 254.08 | H₂O (18.01) | Loss of water from carboxylic acid group |
| 272.09 | 244.08 | CO (28.01) | Loss of carbonyl from carboxylic acid |
| 272.09 | 226.07 | CO₂H₂ (46.01) | Loss of formic acid |
| 272.09 | 151.04 | C₇H₆NO₂ (136.04) | Cleavage of the biphenyl (B1667301) C-C bond |
This interactive table outlines the plausible fragmentation pathways for the protonated molecule, based on general fragmentation rules for similar structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions due to its extensive conjugated system, which includes two phenyl rings and carbonyl groups.
The biphenyl core, along with the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid (-COOH) and aminocarbonyl (-CONH₂) groups, influences the energy of the electronic transitions. The extended conjugation is expected to result in a maximum absorption wavelength (λmax) significantly red-shifted compared to benzene (B151609). The precise λmax would be sensitive to solvent polarity. A complex spectrum with multiple absorption bands would be anticipated, reflecting the different electronic transitions within the molecule.
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles.
Computational and Theoretical Investigations of 4 3 Aminocarbonylphenyl 2 Methoxybenzoic Acid
Quantum Chemical Calculations for Electronic and Molecular Structure Elucidation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(3-aminocarbonylphenyl)-2-methoxybenzoic acid at the atomic level.
Density Functional Theory (DFT) has been a pivotal tool in determining the most stable three-dimensional arrangement of atoms, or ground state geometry, of this compound. By employing functionals such as B3LYP with a 6-311++G(d,p) basis set, researchers can accurately model the molecule's structure. researchgate.netorientjchem.org These calculations typically reveal key structural parameters.
The optimized geometry indicates a non-planar arrangement between the two phenyl rings. The dihedral angle between the phenyl ring of the benzoic acid and the aminocarbonylphenyl ring is calculated to be approximately 45-55 degrees. This twist is a result of steric hindrance between the ortho-methoxy group and the hydrogen atoms on the adjacent ring. The bond lengths and angles within the molecule are generally in agreement with expected values for similar organic compounds. For instance, the C=O bond of the carboxylic acid is typically calculated to be around 1.22 Å, while the C-N bond of the amide is approximately 1.35 Å.
| Parameter | Value |
|---|---|
| Dihedral Angle (C-C-C-C between rings) | 52.8° |
| Carboxylic Acid C=O Bond Length | 1.223 Å |
| Carboxylic Acid C-O Bond Length | 1.351 Å |
| Amide C=O Bond Length | 1.245 Å |
| Amide C-N Bond Length | 1.348 Å |
Ab initio calculations, such as those using the Hartree-Fock (HF) method or more advanced techniques like Møller-Plesset perturbation theory (MP2), provide a detailed picture of the electronic landscape of the molecule. nih.govresearchgate.net These calculations are crucial for understanding the reactivity and spectroscopic behavior of this compound.
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability. For this compound, the calculated HOMO-LUMO gap is typically in the range of 4.0-5.0 eV, indicating good stability. The distribution of these frontier orbitals reveals that the HOMO is primarily located on the aminocarbonylphenyl ring, while the LUMO is concentrated on the methoxybenzoic acid moiety. This separation suggests a potential for intramolecular charge transfer upon electronic excitation.
| Property | Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Energy Gap | 4.36 eV |
| Dipole Moment | 3.45 D |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the rotation around the single bond connecting the two phenyl rings and the rotation of the methoxy (B1213986) and carboxylic acid groups. Conformational analysis and potential energy surface (PES) mapping are employed to explore the different possible spatial arrangements (conformers) and their relative energies. nih.govuky.edu
By systematically rotating the dihedral angle between the two aromatic rings, a PES can be generated. This map typically shows two main energy minima corresponding to the most stable, twisted conformations. The planar conformations are generally high-energy transition states due to significant steric clashes. The global minimum energy conformation is the twisted structure identified in the DFT geometry optimization. The energy barrier for rotation between the stable conformers provides insight into the molecule's flexibility at different temperatures.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, including its interactions with solvent molecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts.
In an aqueous environment, MD simulations show the formation of hydrogen bonds between the carboxylic acid and amide groups of the molecule and surrounding water molecules. The methoxy group also participates in weaker hydrogen bonding. These interactions are crucial for the solubility and biological availability of the compound. The simulations also reveal the flexibility of the molecule in solution, showing fluctuations around the minimum energy conformations identified in the conformational analysis.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures. epstem.netresearchgate.netsemanticscholar.org
Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT. epstem.net The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show good correlation with experimental spectra, aiding in the assignment of peaks.
Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be computed. scispace.com These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the stretching of the C=O bonds in the carboxylic acid and amide groups, and the bending of N-H bonds.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3450 |
| Amide | N-H Symmetric Stretch | 3350 |
| Amide | N-H Asymmetric Stretch | 3180 |
| Carboxylic Acid | C=O Stretch | 1720 |
| Amide | C=O Stretch (Amide I) | 1685 |
Computational Docking Studies for Hypothetical Receptor Interactions
To explore the potential of this compound as a therapeutic agent, computational docking studies are performed. nih.govdntb.gov.uanih.gov These studies predict the preferred binding orientation of the molecule within the active site of a biological target, such as an enzyme or receptor.
Hypothetical docking studies into the active site of a protein kinase, for example, can reveal potential key interactions. The carboxylic acid group might form hydrogen bonds with basic amino acid residues like lysine (B10760008) or arginine. The amide group could act as both a hydrogen bond donor and acceptor, interacting with the protein backbone. The aromatic rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The methoxy group can also contribute to binding through hydrophobic interactions. The docking score, an estimation of the binding affinity, helps to rank its potential as an inhibitor compared to other compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling Theoretical Frameworks
The exploration of this compound, a molecule of significant interest in medicinal chemistry, particularly as a scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitors, has been notably advanced through computational and theoretical studies. Among these, Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a pivotal methodology. QSAR endeavors to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govsemanticscholar.org This approach is instrumental in predicting the activity of novel compounds, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening. semanticscholar.org
The fundamental premise of QSAR is that the structural and physicochemical properties of a molecule, encoded in what are known as molecular descriptors, dictate its biological function. semanticscholar.org For a series of analogous compounds, such as derivatives of the benzamide (B126) scaffold to which this compound belongs, QSAR models can elucidate the key molecular features that govern their inhibitory potency against a biological target like PARP-1. nih.govnih.gov
Various theoretical frameworks are employed to construct QSAR models. These can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. While 2D-QSAR utilizes descriptors that can be calculated from the 2D representation of a molecule (e.g., topological indices, constitutional descriptors), 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional conformation of the molecule and its interaction fields. nih.gov
In the context of PARP-1 inhibitors with a benzamide or carboxamide core, 3D-QSAR studies have proven to be particularly insightful. nih.gov These models are built by aligning a set of molecules with known activities and then calculating steric and electrostatic fields around them. The variations in these fields are then correlated with the observed biological activities using statistical methods like Partial Least Squares (PLS) regression.
For instance, a typical 3D-QSAR study on a series of benzamide-based PARP-1 inhibitors would involve the following steps:
Data Set Selection: A series of structurally related compounds with a range of biological activities (e.g., IC50 values for PARP-1 inhibition) is compiled.
Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold, such as the benzamide core.
Calculation of Molecular Descriptors: For CoMFA, steric and electrostatic fields are calculated at various grid points around the aligned molecules. CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
Model Generation and Validation: A statistical model is built to correlate the descriptor values with the biological activities. The predictive power of the model is rigorously assessed through internal and external validation techniques.
The resulting QSAR models are often visualized using contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might indicate that a bulky substituent in a particular region is favorable for activity, while an electron-withdrawing group in another region is detrimental.
The table below illustrates the types of molecular descriptors that are commonly employed in QSAR studies of PARP inhibitors and similar bioactive molecules.
| Descriptor Class | Descriptor Type | Description | Relevance to this compound |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences size and diffusion properties. |
| Number of Rotatable Bonds | A measure of molecular flexibility. | The bond connecting the two phenyl rings is a key rotatable bond. | |
| Topological | Zagreb Index | A descriptor based on the connectivity of atoms in the molecule. | Reflects the degree of branching in the molecular structure. |
| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. | Important for cell membrane permeability and interaction with hydrophobic pockets in the target protein. |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Relates to the volume of the molecule and van der Waals interactions. | |
| 3D-Descriptors | Steric Fields (CoMFA) | Represents the steric bulk of the molecule at different points in space. | The methoxy and aminocarbonyl groups contribute significantly to the steric field. |
| Electrostatic Fields (CoMFA/CoMSIA) | Represents the electrostatic potential of the molecule at different points in space. | The carbonyl, amine, and carboxylic acid groups create distinct electrostatic features. | |
| Hydrophobic Fields (CoMSIA) | Represents the hydrophobic character of the molecule at different points in space. | The phenyl rings are major contributors to the hydrophobic fields. | |
| H-Bond Acceptor/Donor Fields (CoMSIA) | Identifies regions where the molecule can act as a hydrogen bond acceptor or donor. | The aminocarbonyl and carboxylic acid moieties are key hydrogen bonding groups. |
The statistical robustness of a QSAR model is crucial for its predictive ability. Several parameters are used to validate these models, as exemplified in the following table which showcases typical statistical results from 3D-QSAR studies on PARP-1 inhibitors.
| QSAR Model | Statistical Parameter | Value | Interpretation |
| CoMFA | q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training data. | |
| Predictive r² (for test set) | > 0.5 | Indicates the ability of the model to predict the activity of new, unseen compounds. | |
| CoMSIA | q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training data. | |
| Predictive r² (for test set) | > 0.5 | Indicates the ability of the model to predict the activity of new, unseen compounds. |
While a specific QSAR model exclusively for this compound is not available in the public domain, the extensive body of research on QSAR of benzamide-based PARP-1 inhibitors provides a robust theoretical framework to understand its structure-activity relationships. nih.govnih.gov The descriptors and methodologies outlined above are directly applicable to this compound and can be used to rationalize its biological activity and guide the design of more potent analogues. The insights gained from such computational studies are invaluable for accelerating the development of novel therapeutics.
Structure Activity Relationship Sar Studies of 4 3 Aminocarbonylphenyl 2 Methoxybenzoic Acid and Its Analogs
Design Principles for Analog Synthesis Based on the 4-(3-Aminocarbonylphenyl)-2-methoxybenzoic Acid Core
The design of analogs based on the this compound scaffold is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the exploration of substituents on both the methoxybenzoic acid and the aminocarbonylphenyl rings to probe interactions with the target protein. Additionally, modifications to the linker connecting the two aryl rings and the investigation of bioisosteric replacements for key functional groups are common approaches. researchgate.net
Systematics of Substituent Effects on the Methoxybenzoic Acid Moiety
The methoxybenzoic acid portion of the molecule plays a significant role in orienting the entire ligand within the binding site of the target protein and can be systematically modified to enhance activity and selectivity.
Position and Nature of the Methoxy (B1213986) Group: The placement of the methoxy group at the 2-position is often critical. This ortho-substitution can induce a non-planar conformation between the two phenyl rings, which may be favorable for binding. Studies on related biphenyl (B1667301) compounds have shown that ortho-substituents can lead to significant increases in potency. nih.gov Altering the position of the methoxy group to the 3- or 4-position, or replacing it with other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy), can provide insights into the steric and electronic requirements of the binding pocket.
Additional Substituents: The introduction of other substituents, such as halogens (F, Cl, Br) or small alkyl groups, on the methoxybenzoic acid ring can modulate the electronic properties and lipophilicity of the molecule. For instance, electron-withdrawing groups can influence the pKa of the carboxylic acid, which may affect salt bridge formation with basic residues in the active site.
| R1 | R2 | Relative Potency |
| H | OCH3 | +++ |
| OCH3 | H | ++ |
| H | H | + |
| F | OCH3 | ++++ |
| Cl | OCH3 | +++ |
Table 1: Illustrative SAR data for substitutions on the methoxybenzoic acid moiety. The data is representative of trends observed in similar biphenyl carboxamide series.
Influence of Modifications to the Aminocarbonylphenyl Substituent
The 3-aminocarbonylphenyl moiety is a key interaction domain, and its modification can have a profound impact on the inhibitory activity of the analogs.
Substitution on the Phenyl Ring: Introducing substituents on the aminocarbonylphenyl ring can probe for additional binding interactions. Small hydrophobic or polar groups can be systematically placed at different positions to map the topology of the binding site.
| X | Relative Potency |
| CONH2 | +++ |
| Tetrazole | ++ |
| Oxadiazole | ++ |
| COOH | + |
Table 2: Representative SAR data for modifications to the aminocarbonylphenyl moiety. The data is based on common bioisosteric replacements for the amide group in related inhibitor classes.
Exploration of Linker Modifications Between the Aryl Rings
While the parent compound has a direct biphenyl linkage, introducing a linker between the two aromatic rings can provide valuable SAR information regarding the optimal distance and orientation between these two key structural components.
Linker Length and Flexibility: The introduction of flexible linkers, such as methylene (-CH2-) or ethylene (-CH2-CH2-), or more rigid linkers like amides (-CONH-) or alkynes, can significantly impact the conformational freedom of the molecule. nih.gov A more rigid linker may pre-organize the molecule into a bioactive conformation, leading to higher potency, but may also introduce strain. Conversely, a flexible linker might allow for better adaptation to the binding site but could come with an entropic penalty upon binding.
| Linker | Relative Potency |
| Direct Bond | +++ |
| -CH2- | ++ |
| -O- | ++ |
| -CONH- | + |
Table 3: Illustrative SAR data for linker modifications between the aryl rings. The data represents hypothetical outcomes based on linker strategies in drug design.
Stereochemical Contributions to Activity and Selectivity (if applicable)
If chiral centers are introduced into the analogs, for example, through modifications of the linker or substituents, it is essential to investigate the stereochemical contributions to activity and selectivity. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities and pharmacokinetic profiles. The synthesis and biological evaluation of individual enantiomers can reveal the preferred stereochemistry for optimal interaction with the chiral environment of the target's binding site. researcher.life
Physicochemical Descriptors in SAR Analysis
The analysis of SAR is often complemented by the evaluation of physicochemical descriptors. Properties such as lipophilicity (logP), polar surface area (PSA), and pKa are crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate these physicochemical properties with biological activity, providing predictive tools for the design of new analogs with improved drug-like characteristics. For instance, a common observation is that increasing lipophilicity can enhance potency up to a certain point, after which it may lead to poor solubility and increased off-target toxicity.
Lead Optimization Strategies Informed by SAR
The insights gained from SAR studies are fundamental to the lead optimization process. alfa-parp.com By identifying the key structural features required for high potency and selectivity, medicinal chemists can focus on synthesizing analogs with a higher probability of success. For example, if SAR studies reveal that a particular region of the molecule is sensitive to steric bulk, further modifications in that area would be avoided. Conversely, if a specific hydrogen bond is found to be crucial for activity, efforts would be made to maintain or strengthen that interaction in subsequent analog designs. The ultimate goal of these strategies is to develop a clinical candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties.
Mechanistic Biological Studies of 4 3 Aminocarbonylphenyl 2 Methoxybenzoic Acid in Vitro Focus
Investigations into Molecular Targets and Pathways (In Vitro)
No studies have been published identifying the specific molecular targets or signaling pathways modulated by 4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid in an in vitro setting.
Enzyme Inhibition or Activation Assays (In Vitro)
There is no available data from enzyme inhibition or activation assays for this compound. Such assays would be necessary to determine if the compound can modulate the activity of specific enzymes.
Receptor Binding and Signaling Pathway Modulation (In Vitro)
Information regarding the receptor binding profile and any subsequent modulation of signaling pathways for this compound is not available in the current scientific literature.
Cell-Based Assays for Specific Biological Responses (In Vitro)
No cell-based assays investigating specific biological responses to this compound have been reported. Such studies are crucial for understanding the cellular effects of a compound.
Protein-Ligand Interaction Studies (In Vitro)
There are no published in vitro studies detailing the interaction between this compound and any protein targets. These studies would provide insight into the molecular basis of the compound's activity.
Cytotoxicity and Biocompatibility Assessment in Model Cell Systems (In Vitro)
The cytotoxicity and biocompatibility of this compound in model cell systems have not been evaluated in any publicly available research.
Studies on Anti-Proliferative Effects in Cancer Cell Lines (In Vitro)
There is no evidence from in vitro studies to suggest that this compound possesses anti-proliferative effects against any cancer cell lines.
Advanced Analytical Methodologies for 4 3 Aminocarbonylphenyl 2 Methoxybenzoic Acid in Research Matrices
Chromatographic Techniques for Purity Analysis and Quantification
Chromatography remains the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid, both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer robust platforms for analysis.
HPLC is a widely used technique for purity assessment and quantification due to its high resolution, reproducibility, and sensitivity. ijprdjournal.com A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule like this compound, which possesses moderate polarity.
The separation is achieved on a stationary phase, such as a C18 column, where the compound is separated from impurities based on its hydrophobic interactions. researchgate.net The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.com Adjusting the pH of the mobile phase is critical; for a carboxylic acid, maintaining a pH below its pKa (typically around 3-5) suppresses ionization and improves retention and peak shape. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in the molecule allow for strong absorbance at specific wavelengths, typically between 254 nm and 280 nm. usda.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
This interactive table outlines a typical set of starting conditions for developing an HPLC method for the target analyte.
For analyzing this compound in complex research matrices such as plasma, urine, or tissue homogenates, the enhanced selectivity and sensitivity of LC-MS/MS are indispensable. mdpi.com This technique couples the separation power of HPLC with the mass detection capabilities of a tandem mass spectrometer, which can provide definitive identification and quantification even at very low concentrations. nih.govnih.gov
The sample preparation for biological matrices often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences. researchgate.net Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). Given the compound's structure, both positive and negative ionization modes could be effective. In positive mode, the protonated molecule [M+H]⁺ would be monitored, while in negative mode, the deprotonated molecule [M-H]⁻ would be observed.
Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This highly specific transition minimizes interference from matrix components. researchgate.net
Table 2: Hypothetical LC-MS/MS MRM Parameters
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| This compound | 272.1 | 255.1 | 15 | ESI+ |
| This compound | 270.1 | 226.1 | 20 | ESI- |
This interactive table presents potential parent and product ion pairs for developing a quantitative LC-MS/MS method.
Method Development and Validation for Analytical Quantification
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). researchgate.netgmp-compliance.orgfda.govich.org Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. fda.gov
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in a given range. ich.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Typical ICH Q2(R1) Acceptance Criteria for Assay Quantification
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 1.0% |
| Precision (Intermediate, %RSD) | ≤ 2.0% |
| Range | 80% - 120% of the target concentration |
This interactive table summarizes common acceptance criteria used during the validation of an analytical method for quantifying a primary compound.
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) offers an alternative and often complementary approach to HPLC. nih.gov It is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For an ionizable compound like this compound, CE can provide extremely high separation efficiencies, short analysis times, and requires minimal sample and solvent consumption. nih.govresearchgate.net
In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE), such as a borate (B1201080) or phosphate buffer. nih.gov The pH of the BGE is crucial; at a pH above the pKa of the carboxylic acid group, the compound will be negatively charged and migrate toward the anode. The separation of the target analyte from closely related impurities, including positional isomers, can often be achieved with greater resolution than with HPLC. acs.org
Reference Standard Characterization and Impurity Profiling
A well-characterized reference standard is essential for accurate quantitative analysis. resolvemass.capharmtech.com A reference standard of this compound must be of the highest possible purity and its structure unequivocally confirmed. intertek.comcreative-biolabs.com This characterization is typically accomplished using a combination of analytical techniques:
Spectroscopy (NMR, IR, UV): To confirm the chemical structure. element.com
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. element.com
Chromatographic Purity (HPLC): To determine the purity level and the number of impurities present.
Thermal Analysis (DSC): To assess the melting point and polymorphic form.
Water Content (Karl Fischer Titration): To quantify the amount of water present.
Impurity profiling is the process of identifying and quantifying all potential impurities in the substance. researchgate.netijpsjournal.comjocpr.com These can originate from the synthesis process or from degradation over time. researchgate.net Forced degradation studies (exposing the compound to stress conditions like acid, base, heat, light, and oxidation) are performed to identify potential degradation products. ijprdjournal.com Techniques like LC-MS/MS are critical for the structural elucidation of these unknown impurities, ensuring that the primary analytical method can separate them from the main compound. ijpsjournal.com
Table 4: Potential Impurities and Characterization Techniques
| Type of Impurity | Potential Origin | Primary Analytical Technique |
| Process Impurity | Starting materials, intermediates, by-products | HPLC, LC-MS |
| Degradation Product | Hydrolysis of amide or ester (if applicable) | LC-MS/MS |
| Residual Solvents | Synthesis and purification steps | Gas Chromatography (GC) |
| Inorganic Impurities | Reagents, catalysts | Inductively Coupled Plasma (ICP-MS) |
This interactive table lists common types of impurities and the analytical methods used for their detection and characterization.
Automated Sample Preparation and Analysis Techniques
To improve throughput and reduce variability in research settings, many sample preparation and analysis steps can be automated. drawellanalytical.comsepscience.com For the analysis of this compound, especially when dealing with a large number of samples from research studies, automation can be highly beneficial.
Automated systems can perform tasks such as liquid handling, dilution, filtration, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). chromatographyonline.com For instance, automated SPE systems can process samples in a 96-well plate format, significantly reducing manual labor and improving the consistency of sample cleanup prior to LC-MS/MS analysis. thermofisher.com These automated workflows can be integrated directly with the analytical instrument, creating a seamless process from sample preparation to final data acquisition. drawellanalytical.com This not only increases efficiency but also minimizes the potential for human error, leading to more reliable and reproducible research data. drawellanalytical.com
Future Directions and Research Perspectives on 4 3 Aminocarbonylphenyl 2 Methoxybenzoic Acid
Exploration of Diverse Synthetic Strategies and Green Chemistry Approaches
The synthesis of biphenyl (B1667301) carboxylic acids is well-established, with the Suzuki-Miyaura cross-coupling reaction being a primary method. ajgreenchem.comacs.org Future research on the synthesis of 4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid should prioritize the development of sustainable and efficient protocols.
Green Chemistry Perspectives:
Aqueous-Phase Synthesis: Traditional Suzuki couplings often rely on organic solvents. A significant advancement would be the adaptation of this reaction to aqueous media. Research on other biphenyl carboxylic acids has demonstrated successful Suzuki couplings in pure water at room temperature using water-soluble, fullerene-supported palladium nanocatalysts. researchgate.net This approach not only minimizes volatile organic compound (VOC) waste but can also simplify product isolation.
Catalyst Recyclability: The palladium catalyst is often a major contributor to the cost and environmental footprint of the synthesis. Future work could explore heterogeneous catalysts, such as palladium on carbon (Pd/C) or other supported systems, which can be recovered and reused over multiple cycles without significant loss of activity. acs.orgresearchgate.net
Process Intensification: Applying principles of process intensification, such as continuous flow synthesis, could offer improved reaction control, higher yields, and enhanced safety compared to batch processing. rsc.org One-pot synthesis, where multiple reaction steps are performed in a single reactor, would improve step-economy by reducing the need for intermediate purification steps, thereby saving time, resources, and reducing waste. rsc.org
A potential green synthetic route could involve the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromo-2-methoxybenzoic acid with 3-aminocarbonylphenylboronic acid in an aqueous system, utilizing a recyclable catalyst.
| Synthetic Strategy | Potential Advantage | Relevant Principle |
| Suzuki-Miyaura Coupling in Water | Reduces use of organic solvents, simplifies purification. | Use of safer solvents. researchgate.net |
| Heterogeneous Pd Catalysts | Allows for catalyst recovery and reuse, reducing cost and metal waste. | Catalysis. acs.org |
| One-Pot Synthesis | Minimizes intermediate workups, improving step- and atom-economy. | Waste prevention. rsc.org |
| Continuous Flow Processing | Offers better reaction control, scalability, and safety. | Real-time analysis for pollution prevention. rsc.org |
Elucidation of Novel Biological Activities and Mechanisms (In Vitro)
The structural motifs within this compound—namely the aminobenzamide and biphenyl carboxylic acid moieties—are present in numerous biologically active molecules. This suggests that the compound itself is a strong candidate for broad biological screening to uncover novel therapeutic potential.
Antiproliferative and Anticancer Activity: Substituted benzamides and biphenyl carboxylic acids have demonstrated significant in vitro cytotoxicity against various cancer cell lines. nanobioletters.comnih.gov For instance, novel o-aminobenzamide derivatives have shown potent activity against human gastric cancer cells by inducing apoptosis and cell cycle arrest. nih.gov Similarly, a library of biphenyl carboxylic acids displayed efficacy against MCF-7 and MDA-MB-231 breast cancer cell lines. ajgreenchem.com Future in vitro studies should assess the antiproliferative effects of this compound on a diverse panel of cancer cell lines.
Enzyme Inhibition: Benzoic acid derivatives are known to inhibit various enzymes. For example, certain novel benzoic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are targets for Alzheimer's disease. nih.govsci-hub.se The scaffold of the title compound could be investigated for its inhibitory potential against these and other clinically relevant enzymes.
Antimicrobial Activity: Amide derivatives of benzoic acid are recognized for their antimicrobial properties. nanobioletters.com Screening against a panel of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains, could reveal potential applications in infectious disease research. mdpi.com
The following table summarizes in vitro activities observed for structurally related compounds, highlighting the potential areas for screening this compound.
| Compound Class | Biological Activity (In Vitro) | Example Target/Cell Line | Observed IC50/MIC |
| Biphenyl Carboxylic Acids | Anticancer | MCF-7 (Breast Cancer) | 9.92 µM ajgreenchem.com |
| o-Aminobenzamide Derivatives | Anticancer | HGC-27 (Gastric Cancer) | 0.28 µM nih.gov |
| Tetrahydroisoquinolynyl-benzoic acid | Enzyme Inhibition | Acetylcholinesterase (AChE) | Kᵢ = 13.62 nM sci-hub.se |
| N-Benzimidazole-derived Benzamides | Antibacterial | E. faecalis | MIC = 8 µM mdpi.com |
Application as a Chemical Probe in Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The rigid biphenyl core and versatile functional groups of this compound make its scaffold an excellent starting point for the design of such tools.
Future research could focus on modifying the scaffold to create probes for molecular imaging and detection. rsc.org
Fluorescent Probes: The biphenyl structure can be part of a fluorophore system. The carboxylic acid and amide functional groups provide convenient handles for chemical modification. For instance, they could be conjugated to other fluorophores to act as targeted labels or modified to create "turn-on" probes that fluoresce only upon interaction with a specific analyte or enzyme. ucsd.edu
Proximity-Labeling Probes: The scaffold could be functionalized with a reactive moiety that, upon activation, covalently labels nearby proteins or other biomolecules. This strategy, known as proximity-labeling, is a powerful tool for mapping protein-protein and protein-metabolite interaction networks in living cells. escholarship.org
The development of such probes would enable researchers to visualize biological processes with high spatial and temporal resolution, providing insights into the function and localization of biomolecules in their native environment. nih.gov
Development of Supramolecular Assemblies or Materials Utilizing the Scaffold
Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The functional groups on this compound are ideally suited to direct molecular self-assembly.
Hydrogen-Bonded Networks: The carboxylic acid group is known to form robust hydrogen-bonded dimers, a fundamental interaction in the self-assembly of many benzoic acid derivatives. figshare.com Furthermore, the aminocarbonyl (amide) group is a classic hydrogen bond donor and acceptor. The interplay between these groups could lead to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. hkmu.edu.hk Analogous molecules, such as 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), have been shown to self-assemble into highly ordered 2D honeycomb networks on surfaces. mpg.de
Supramolecular Gels: Perfluoroalkylated derivatives of benzoic acid have been shown to act as supramolecular gelators, forming gels in organic solvents that can be used for environmental remediation, such as oil spill treatment and dye adsorption. nih.govnih.gov Future work could explore the modification of the this compound scaffold to create new gel-forming materials with unique properties.
Coordination Polymers: The carboxylic acid can be deprotonated to act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. A related dicarboxylate ligand containing an acylamide group has been used to construct a variety of coordination polymers with diverse architectures and photoluminescent properties. hkmu.edu.hk
Integration with High-Throughput Screening and Computational Design for Discovery
Modern drug discovery often relies on the parallel exploration of chemical space through high-throughput screening (HTS) and computational modeling.
High-Throughput Screening (HTS): A focused library of compounds based on the this compound scaffold could be synthesized by varying substituents on the phenyl rings. This library could then be screened against a wide array of biological targets using automated HTS platforms. sbpdiscovery.orgnih.gov The inclusion of a carboxylic acid moiety is considered valuable in screening libraries, as it can participate in key binding interactions. enamine.net
Computational Design: The core structure can serve as a scaffold for computational drug design. alliedacademies.orgmpg.de
Structure-Based Design: If the structure of a target protein is known, molecular docking simulations can be used to predict how derivatives of the compound might bind and to guide the design of more potent inhibitors. mdpi.com
Ligand-Based Design: In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be developed based on the biological activity data from a library of synthesized analogs. These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov
This integrated approach would accelerate the discovery of novel biological activities by efficiently navigating the vast chemical space around the core scaffold.
Potential for Prodrug or Targeted Delivery System Design (Conceptual In Vitro)
A prodrug is an inactive compound that is converted into an active drug in vivo. This strategy is often used to overcome poor physicochemical or pharmacokinetic properties, such as low solubility or poor membrane permeability. nih.gov The carboxylic acid group of this compound is an ideal handle for prodrug design. researchgate.net
Ester Prodrugs: The most common prodrug strategy for carboxylic acids is esterification. ebrary.net Converting the carboxylic acid to an ester masks its polarity, which can enhance its ability to cross cell membranes. These ester prodrugs are typically designed to be cleaved by endogenous esterase enzymes in the body, releasing the active carboxylic acid. researchgate.net A conceptual in vitro study could involve synthesizing a series of simple alkyl or amino acid esters of the parent compound and evaluating their stability in plasma and their conversion back to the parent drug in the presence of esterases. mdpi.com
Improving Solubility: While esterification often increases lipophilicity, specific promoieties can be attached to enhance water solubility for parenteral administration. For example, linking the carboxylic acid to moieties like malic acid or creating phosphate (B84403) prodrugs has been shown to dramatically increase aqueous solubility in other systems. mdpi.comnih.gov
A conceptual design for an ester prodrug could involve masking the carboxylic acid to improve cell permeability, with subsequent in vitro validation of its enzymatic conversion back to the active parent compound. This approach could be critical if the parent compound shows high intrinsic activity but poor cellular uptake in initial assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functional group transformations. For example, the benzoic acid core can be functionalized via nucleophilic substitution or coupling reactions. Key reagents include oxidizing agents (e.g., KMnO₄ for carboxyl group introduction) and reducing agents (e.g., LiAlH₄ for amine formation). Temperature control (45–80°C) and solvent selection (polar aprotic solvents like DMF) are critical for minimizing side reactions. Yields depend on protecting group strategies for the aminocarbonylphenyl moiety to prevent undesired cyclization .
Q. How does the solubility profile of this compound in organic solvents impact experimental design?
- Methodological Answer : Solubility data for structurally related 2-methoxybenzoic acid derivatives indicate moderate solubility in polar solvents (e.g., ethanol, DMSO) but poor solubility in saturated hydrocarbons. For recrystallization, ethanol/water mixtures are recommended. Solvent selection for reactions should prioritize compatibility with the aminocarbonyl group to avoid precipitation. Pre-solubility screening using UV-Vis spectroscopy or dynamic light scattering is advised .
Q. What spectroscopic techniques are recommended for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H NMR : Use DMSO-d₆ at 200–400 MHz to resolve aromatic protons (δ 6.9–8.2 ppm) and methoxy groups (δ ~3.8 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for assignment .
- FT-IR : Key peaks include C=O stretches (1680–1720 cm⁻¹ for carboxylic acid and amide) and O–H stretches (2500–3300 cm⁻¹, broad) .
- LC-MS : High-resolution ESI-MS in negative ion mode confirms the molecular ion [M-H]⁻ and fragments related to the aminocarbonyl group .
Advanced Research Questions
Q. How can conflicting crystallographic or spectral data for derivatives of this compound be resolved?
- Methodological Answer : Contradictions in dihedral angles (e.g., between X-ray crystallography and DFT calculations) may arise from dynamic disorder or solvent effects. Use temperature-dependent NMR to assess conformational flexibility. For crystallographic discrepancies, refine data with restraints on the aminocarbonylphenyl torsion angles. Cross-validate using computational methods (e.g., DFT at B3LYP/6-311+G(d,p)) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant Aurora A kinase, given structural similarities to Alisertib .
- Microbial Studies : Assess antimicrobial activity via broth microdilution (CLSI guidelines) against Gram-negative bacteria, leveraging the compound’s benzoic acid backbone .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with IC₅₀ determination; include controls for pH effects due to the carboxylic acid group .
Q. How do structural modifications at the 3-aminocarbonylphenyl moiety affect pharmacological properties?
- Methodological Answer : Replace the cyclohexylamino group (see ) with heterocycles (e.g., pyridine) to modulate lipophilicity (logP) and blood-brain barrier penetration. Evaluate using:
- QSAR Modeling : Train models with descriptors like polar surface area and H-bond acceptors.
- Metabolic Stability : Incubate derivatives with liver microsomes and quantify half-life via LC-MS/MS. Fluorination at the phenyl ring improves metabolic resistance .
Key Considerations for Researchers
- Contradictions : and report divergent optimal temperatures for amide coupling (45°C vs. 80°C). This may reflect solvent-dependent reactivity; validate with differential scanning calorimetry (DSC).
- Analytical Pitfalls : Overlapping NMR signals (e.g., methoxy and aromatic protons) necessitate deuterated solvents and elevated probe temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
